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This guide provides a detailed comparison of the efficacy of Fimasartan, a newer angiotensin II

receptor blocker (ARB), and Losartan, a widely established ARB for the treatment of

hypertension. The information presented is intended for researchers, scientists, and drug

development professionals, offering a comprehensive overview of their comparative clinical

performance, underlying mechanisms of action, and the methodologies of key studies.

Executive Summary
Fimasartan, a more recent addition to the ARB class, has demonstrated comparable or, in

some studies, superior efficacy in blood pressure reduction compared to Losartan. Clinical

trials indicate that Fimasartan may offer a more potent and longer-lasting antihypertensive

effect. Both drugs act by selectively blocking the angiotensin II type 1 (AT1) receptor, thereby

inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II. This guide

will delve into the quantitative data from comparative clinical trials, outline the experimental

protocols of these studies, and visualize the shared signaling pathway.

Comparative Efficacy Data
The following tables summarize the key quantitative data from head-to-head clinical trials

comparing Fimasartan and Losartan in the management of mild-to-moderate hypertension and

in patients with diabetic kidney disease.

Table 1: Comparison of Blood Pressure Reduction in Patients with Mild-to-Moderate

Hypertension
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Parameter
Fimasartan (60/120
mg daily)

Losartan (50/100
mg daily)

Study Details

Mean Reduction in

siDBP (mmHg) at

Week 12

-11.26 (7.53) -8.56 (7.72)

A 12-week, phase III,

multicenter,

randomized, double-

blind, parallel-group,

dose escalation

clinical trial in adult

Korean patients.[1]

Between-Group

Difference in siDBP

(mmHg)

2.70 (P = 0.0002) in

favor of Fimasartan
-

The lower limit of the

2-sided 95% CI (1.27

mmHg) was higher

than the prespecified

non-inferiority margin

(-2.5 mmHg),

suggesting superiority.

[1]

Adverse Drug

Reaction (ADR)

Incidence

7.84% 10.40% (P = 0.3181)

No statistically

significant difference

in tolerability between

the groups.[1]

siDBP: sitting Diastolic Blood Pressure. Data are presented as mean (standard deviation).

Table 2: Comparison of Albuminuria Reduction in Patients with Diabetic Kidney Disease

(FANTASTIC trial)
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Parameter Fimasartan Losartan Study Details

Baseline Urinary

Albumin-to-Creatinine

Ratio (ACR) (mg/gCr)

1376.84 1521.07

A randomized,

multicenter, double-

blind, 4-parallel-group,

dose-titration, phase

III study.[2]

% Change in ACR at

24 weeks
-38.13 -19.71 (p < 0.01)

The antiproteinuric

effect of Fimasartan

was significantly

greater than Losartan,

even after adjusting

for systolic blood

pressure levels.[2]

Adverse Events

No significant

differences in the

incidences of

estimated glomerular

filtration decline and

hyperkalemia.

-
Both treatments were

well-tolerated.

Mechanism of Action and Signaling Pathway
Both Fimasartan and Losartan are selective antagonists of the angiotensin II type 1 (AT1)

receptor. By blocking this receptor, they prevent angiotensin II from exerting its potent

vasoconstrictive effects and stimulating the release of aldosterone from the adrenal glands.

This leads to vasodilation, reduced sodium and water retention, and consequently, a decrease

in blood pressure. Fimasartan is a pyrimidin-4(3H)-one derivative of losartan, a structural

modification that is suggested to contribute to its higher potency and longer duration of action.

The core signaling pathway affected by both drugs is the Renin-Angiotensin-Aldosterone

System (RAAS). The diagram below illustrates the point of intervention for these ARBs.
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Figure 1: Simplified diagram of the Renin-Angiotensin-Aldosterone System (RAAS) and the
point of action for Fimasartan and Losartan.

Experimental Protocols
The clinical trials cited in this guide employed rigorous methodologies to ensure the validity of

their findings. Below are summaries of the experimental protocols for the key comparative

studies.

Fimasartan vs. Losartan in Mild-to-Moderate
Hypertension (Phase III Trial)

Study Design: A 12-week, multicenter, prospective, randomized, double-blind, parallel-group,

dose escalation, non-inferiority clinical trial with an optional 12-week extension phase.

Patient Population: Adult Korean patients (aged 18 to 70 years) with mild-to-moderate

essential hypertension.

Randomization and Treatment: 506 patients were randomly allocated to receive either

Fimasartan (n=256) or Losartan (n=250).

Initial dose: Fimasartan 60 mg daily or Losartan 50 mg daily.

Dose escalation: At week 4, if the sitting diastolic blood pressure (siDBP) was ≥ 90 mmHg,

the dose was doubled to Fimasartan 120 mg or Losartan 100 mg.
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Primary Endpoint: The primary efficacy endpoint was the change in mean siDBP from

baseline to week 12. Non-inferiority of Fimasartan to Losartan was the main objective.

Tolerability Assessment: The incidence and severity of adverse events (AEs) and adverse

drug reactions (ADRs) were evaluated.

The workflow for this clinical trial is illustrated in the diagram below.
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Figure 2: Workflow of the Phase III comparative trial of Fimasartan vs. Losartan in hypertensive
patients.

FANTASTIC Trial: Fimasartan vs. Losartan in Diabetic
Kidney Disease

Study Design: A randomized, multicenter, double-blind, 4-parallel-group, dose-titration,

phase III study.

Patient Population: 341 patients with diabetic kidney disease.

Randomization and Treatment: Patients were randomized to either Fimasartan or Losartan

treatment groups. The study also investigated two different systolic blood pressure (SBP)

targets.

Primary Endpoint: The rate of change in the urinary albumin-to-creatinine ratio (ACR) from

baseline to week 24.

Safety Assessment: Monitoring for adverse events, including decline in estimated glomerular

filtration rate and hyperkalemia.

Conclusion
The available clinical evidence suggests that Fimasartan is a potent and well-tolerated

angiotensin II receptor blocker with efficacy that is at least non-inferior, and in some cases

superior, to that of Losartan in reducing both blood pressure and albuminuria. The structural

differences between the two molecules may contribute to Fimasartan's enhanced potency. For

researchers and drug development professionals, Fimasartan represents a significant

advancement in the ARB class, offering a promising therapeutic alternative for the

management of hypertension and related conditions. Further long-term studies are warranted

to fully elucidate its cardiovascular protective effects compared to other established ARBs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/22381711/
https://pubmed.ncbi.nlm.nih.gov/22381711/
https://pubmed.ncbi.nlm.nih.gov/22381711/
https://pubmed.ncbi.nlm.nih.gov/22381711/
https://pubmed.ncbi.nlm.nih.gov/22381711/
https://pubmed.ncbi.nlm.nih.gov/36123398/
https://pubmed.ncbi.nlm.nih.gov/36123398/
https://www.benchchem.com/product/b1676594#comparing-the-efficacy-of-milfasartan-vs-existing-drug
https://www.benchchem.com/product/b1676594#comparing-the-efficacy-of-milfasartan-vs-existing-drug
https://www.benchchem.com/product/b1676594#comparing-the-efficacy-of-milfasartan-vs-existing-drug
https://www.benchchem.com/product/b1676594#comparing-the-efficacy-of-milfasartan-vs-existing-drug
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1676594?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676594?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

